PNU-74654

Catalog No.
S539952
CAS No.
113906-27-7
M.F
C19H16N2O3
M. Wt
320.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PNU-74654

CAS Number

113906-27-7

Product Name

PNU-74654

IUPAC Name

N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-2-phenoxybenzamide

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

InChI

InChI=1S/C19H16N2O3/c1-14-11-12-16(23-14)13-20-21-19(22)17-9-5-6-10-18(17)24-15-7-3-2-4-8-15/h2-13H,1H3,(H,21,22)/b20-13-

InChI Key

JJEDWBQZCRESJL-MOSHPQCFSA-N

SMILES

CC1=CC=C(O1)C=NNC(=O)C2=CC=CC=C2OC3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

N'-((E)-(5-methylfuran-2-yl)methylidene)-2-phenoxybenzohydrazide, N-((5-methyl-2-furanyl)methylideneamino)-2-phenoxybenzamide, PNU-74654

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C2=CC=CC=C2OC3=CC=CC=C3

Isomeric SMILES

CC1=CC=C(O1)/C=N\NC(=O)C2=CC=CC=C2OC3=CC=CC=C3

Description

The exact mass of the compound N-[(E)-(5-Methylfuran-2-yl)methylideneamino]-2-phenoxybenzamide is 320.1161 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anticancer Effects in Pancreatic Cancer

Specific Scientific Field: Oncology, specifically pancreatic cancer research.

Summary of Application: PNU-74654 is a Wnt/β-catenin pathway inhibitor that has demonstrated antiproliferative effects in various cancer types Researchers investigated the effects of PNU-74654 on PC cell lines.

Experimental Procedures:

    Cell Viability and Proliferation Assessment: PC cells were treated with PNU-74654, and their viability and proliferative ability were measured.

    Cell Cycle Analysis: PNU-74654 induced , as evidenced by downregulation of cyclin E and cyclin-dependent kinase 2 (CDK2) and upregulation of p27.

    Inhibition of Epithelial–Mesenchymal Transition (EMT): PNU-74654 suppressed EMT, leading to increased E-cadherin expression and decreased N-cadherin, ZEB1, and hypoxia-inducible factor-1 alpha (HIF-1α).

    Modulation of Wnt/β-catenin Pathway: PNU-74654 inhibited cytoplasmic and nuclear β-catenin and impaired the NF-κB pathway.

Results:

Antileukemic Activity in Acute Myeloid Leukemia (AML)

Specific Scientific Field: Hematology and leukemia research.

Summary of Application: PNU-74654 demonstrates antileukemic activity and improves the chemosensitivity of acute myeloid leukemia in mouse xenograft models .

Inhibition of Feminizing Adrenocortical Carcinoma

Specific Scientific Field: Endocrinology and rare malignancies.

Summary of Application: PNU-74654 decreases cell survival and growth in the rare malignancy of feminizing adrenocortical carcinoma .

PNU-74654 is a chemical compound identified as a potent inhibitor of the Wnt/β-catenin signaling pathway, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration. The compound has the IUPAC name 2-Phenoxybenzoic acid-[(5-methyl-2-furanyl)methylene]hydrazide and a molecular formula of C19H16N2O3 with a molecular weight of 320.34 g/mol. PNU-74654 is characterized by its ability to bind to β-catenin, preventing its interaction with the transcription factor T cell factor 4, thereby inhibiting downstream signaling pathways associated with cancer progression .

PNU-74654 primarily functions through the inhibition of the Wnt/β-catenin pathway. It binds to β-catenin with a dissociation constant (Kd) of 450 nM, effectively blocking its interaction with T cell factor 4. This disruption leads to decreased transcription of Wnt target genes, which are often upregulated in various cancers . The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating key proteins involved in these processes, such as cyclin-dependent kinases and anti-apoptotic factors .

PNU-74654 exhibits significant biological activity against multiple cancer types. Research indicates that it can reduce cell viability and inhibit migration in various cancer cell lines, including pancreatic and liver cancers. Specifically, it has been shown to induce G1 phase cell cycle arrest and promote apoptosis through mechanisms involving the NF-κB signaling pathway . The compound increases E-cadherin levels while decreasing N-cadherin and other markers associated with epithelial-mesenchymal transition, suggesting its potential as an anti-metastatic agent .

  • Condensation Reactions: Combining phenolic compounds with hydrazides or hydrazones.
  • Functional Group Transformations: Modifying substituents on aromatic rings to enhance biological activity.
  • Purification Techniques: Employing chromatography methods to isolate the final product.

The exact synthesis pathway may vary based on desired yield and purity .

PNU-74654 has potential applications in cancer therapy due to its ability to inhibit tumor growth and metastasis. Its role as a Wnt/β-catenin pathway inhibitor makes it particularly interesting for treating cancers that exhibit aberrant activation of this pathway. Additionally, studies suggest that it could be used in combination therapies to enhance the efficacy of existing chemotherapeutic agents like 5-fluorouracil .

Interaction studies have demonstrated that PNU-74654 effectively binds to β-catenin, disrupting its interaction with T cell factor 4. This binding is crucial for its mechanism of action, leading to altered expression levels of various oncogenic proteins. Studies have shown that PNU-74654 can enhance the effects of other therapeutic agents by modulating pathways involved in cancer cell survival and proliferation .

Several compounds exhibit similar mechanisms of action or structural features when compared to PNU-74654. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
IWP-2Wnt signaling inhibitorBlocks Porcupine enzyme affecting Wnt ligand secretion
XAV939Inhibitor of tankyraseTargets poly(ADP-ribose) polymerase activity
LGK974Inhibits Wnt acyltransferaseSelectively inhibits Wnt ligand production
FH535Dual inhibitor of β-catenin and peroxisome proliferator-activated receptorAffects both pathways simultaneously

PNU-74654 stands out due to its specific binding affinity for β-catenin and its demonstrated effects on multiple cancer types through modulation of the NF-κB pathway .

PNU-74654 (CAS 113906-27-7) is a small-molecule inhibitor of the Wnt/β-catenin signaling pathway. Its molecular formula is C₁₉H₁₆N₂O₃, with a molecular weight of 320.34 g/mol. The compound features a hydrazide backbone linked to substituted aromatic and heteroaromatic groups.

Key Structural Features:

  • IUPAC Name: (E)-N'-((5-Methylfuran-2-yl)methylene)-2-phenoxybenzohydrazide.
  • SMILES Notation: O=C(C1=CC=CC=C1OC2=CC=CC=C2)N/N=C/C3=CC=C(C)O3.
  • InChIKey: JJEDWBQZCRESJL-DEDYPNTBSA-N.

The crystal structure reveals planar aromatic systems connected by a hydrazone bridge, enabling interaction with β-catenin’s hydrophobic binding pocket.

PropertyValue
Molecular FormulaC₁₉H₁₆N₂O₃
Molecular Weight320.34 g/mol
CAS Number113906-27-7
XLogP3-AA3.4 (predicted)

Physicochemical Properties

PNU-74654 exhibits moderate solubility in polar aprotic solvents but limited aqueous solubility.

Solubility:

  • DMSO: 32.03 mg/mL (100 mM).
  • Ethanol: Sparingly soluble.
  • Water: Insoluble.

Synthesis and Analytical Validation

Synthesis Pathway:

PNU-74654 is synthesized via a multi-step route starting from 2-phenoxybenzoic acid:

  • Esterification: Reaction with thionyl chloride to form ethyl 2-phenoxybenzoate.
  • Hydrazide Formation: Treatment with hydrazine hydrate yields 2-phenoxybenzohydrazide.
  • Condensation: Reaction with 5-methylfurfural in ethanol under acidic conditions produces the final hydrazone.

Key Reaction:
$$
\text{2-Phenoxybenzohydrazide} + \text{5-Methylfurfural} \xrightarrow{\text{HCl/EtOH}} \text{PNU-74654}
$$

Analytical Validation:

  • HPLC: Purity >99% confirmed using C18 columns with UV detection at 254 nm.
  • NMR Spectroscopy: ¹H-NMR (500 MHz, CDCl₃) shows characteristic peaks at δ 8.77 (NH), 7.80 (=CH), and 6.60–7.70 ppm (aromatic protons).
  • Mass Spectrometry: ESI-MS m/z 321.12 [M+H]⁺.
TechniqueKey Data
FT-IRN-H stretch (3320 cm⁻¹), C=O (1680 cm⁻¹)
UV-Visλₘₐₓ = 275 nm (π→π* transition)

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

320.11609238 g/mol

Monoisotopic Mass

320.11609238 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-phenoxybenzamide

Dates

Modify: 2023-08-15
1: Taiyab A, Korol A, Deschamps PA, West-Mays JA. β-Catenin/CBP-Dependent Signaling Regulates TGF-β-Induced Epithelial to Mesenchymal Transition of Lens Epithelial Cells. Invest Ophthalmol Vis Sci. 2016 Oct 1;57(13):5736-5747. doi: 10.1167/iovs.16-20162. PubMed PMID: 27787561; PubMed Central PMCID: PMC5089212.
2: Wang H, Graves MW 2nd, Zhou H, Gu Z, Lamont RJ, Scott DA. 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine is an anti-inflammatory TLR-2, -4 and -5 response mediator in human monocytes. Inflamm Res. 2016 Jan;65(1):61-9. doi: 10.1007/s00011-015-0891-0. Epub 2015 Nov 27. PubMed PMID: 26613980; PubMed Central PMCID: PMC4703520.
3: Leal LF, Bueno AC, Gomes DC, Abduch R, de Castro M, Antonini SR. Inhibition of the Tcf/beta-catenin complex increases apoptosis and impairs adrenocortical tumor cell proliferation and adrenal steroidogenesis. Oncotarget. 2015 Dec 15;6(40):43016-32. doi: 10.18632/oncotarget.5513. PubMed PMID: 26515592; PubMed Central PMCID: PMC4767488.
4: Pradhan A, Olsson PE. Juvenile ovary to testis transition in zebrafish involves inhibition of ptges. Biol Reprod. 2014 Aug;91(2):33. doi: 10.1095/biolreprod.114.119016. Epub 2014 Jun 11. PubMed PMID: 24920039.

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